molecular formula C15H14ClN3O3S B4120304 1-(5-Chloro-2-methoxyphenyl)-3-(4-methyl-2-nitrophenyl)thiourea

1-(5-Chloro-2-methoxyphenyl)-3-(4-methyl-2-nitrophenyl)thiourea

Cat. No.: B4120304
M. Wt: 351.8 g/mol
InChI Key: UZDKCNCAHJZFPY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a thiourea group (-CSNH-) linked to two aromatic rings, one of which is substituted with a chlorine and a methoxy group, while the other is substituted with a methyl and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea typically involves the reaction of 5-chloro-2-methoxyaniline with 4-methyl-2-nitrophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of certain enzymes.

    Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular targets. The presence of the nitro and chlorine groups can enhance its reactivity and binding affinity to molecular targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-(4-methylphenyl)thiourea
  • N-(2-methoxyphenyl)-N’-(4-nitrophenyl)thiourea
  • N-(5-chloro-2-methoxyphenyl)-N’-(4-methylphenyl)thiourea

Uniqueness

N-(5-chloro-2-methoxyphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea is unique due to the specific combination of substituents on the aromatic rings. The presence of both a methoxy and a nitro group can significantly influence its chemical reactivity and biological activity, distinguishing it from other thiourea derivatives.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(4-methyl-2-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-9-3-5-11(13(7-9)19(20)21)17-15(23)18-12-8-10(16)4-6-14(12)22-2/h3-8H,1-2H3,(H2,17,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDKCNCAHJZFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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